![molecular formula C22H18O4 B14689576 Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- CAS No. 24319-76-4](/img/structure/B14689576.png)
Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-: is an organic compound with the molecular formula C10H10O2. It is also known by other names such as Benzene, p-diacetyl- , p-Acetylacetophenone , p-Diacetylbenzene , and 1,4-Diacetylbenzene . This compound is characterized by its unique structure, which includes two ethanone groups attached to a central phenylene ring through oxy-phenylene linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- typically involves the reaction of 1,4-diacetylbenzene with appropriate reagents under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where acetyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-quality Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-.
化学反応の分析
Types of Reactions
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. The compound’s ethanone groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. Additionally, its phenylene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .
類似化合物との比較
Similar Compounds
- 1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium)
- 1,1’-[1,4-Phenylenebis(thiourea)]bis(2,5-dimethyl-1,4-phenylene)
- 1,1’-[1,4-Phenylenebis(azanylylidene)]bis(methanylylidene)bis(4-bromophenol)
Uniqueness
Ethanone, 1,1’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- is unique due to its specific structure, which includes two ethanone groups linked through oxy-phenylene bridges. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .
特性
CAS番号 |
24319-76-4 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
1-[4-[4-(4-acetylphenoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C22H18O4/c1-15(23)17-3-7-19(8-4-17)25-21-11-13-22(14-12-21)26-20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3 |
InChIキー |
RORBRWZRPPWDRQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
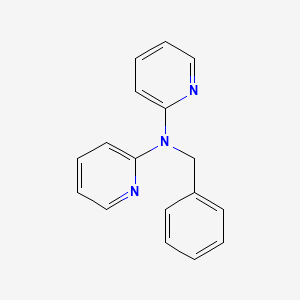

![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
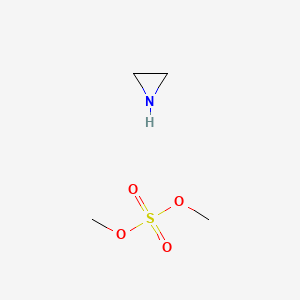
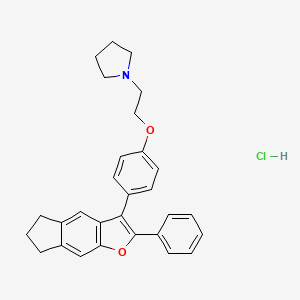
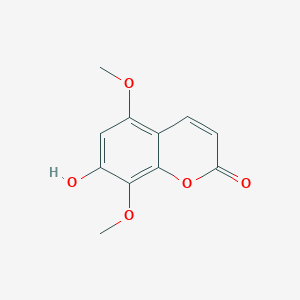
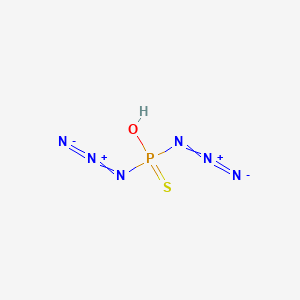
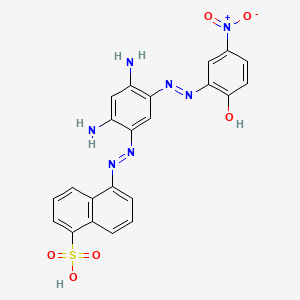
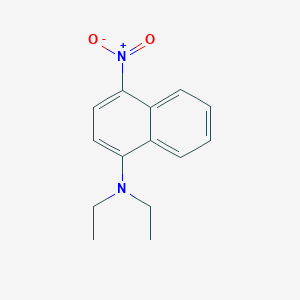
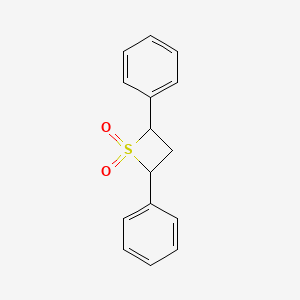
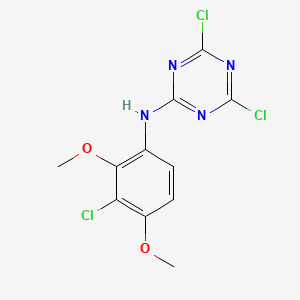
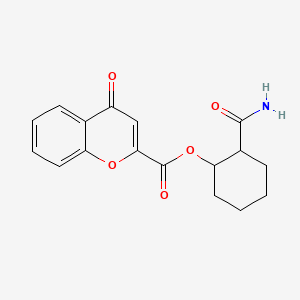
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
